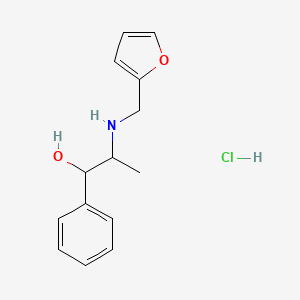![molecular formula C17H11BrClNO2 B5465779 2-[2-(3-bromo-5-chloro-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465779.png)
2-[2-(3-bromo-5-chloro-2-hydroxyphenyl)vinyl]-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(3-bromo-5-chloro-2-hydroxyphenyl)vinyl]-4-quinolinol” is a complex organic molecule that contains a quinolinol group, a vinyl group, and a phenyl group with bromo, chloro, and hydroxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinolinol group would contribute a bicyclic structure with a nitrogen atom, the vinyl group would add a carbon-carbon double bond, and the phenyl group would add a benzene ring. The bromo, chloro, and hydroxy substituents would also affect the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and substituents. For example, the presence of the polar hydroxy group and the halogen atoms might increase its solubility in polar solvents .Mécanisme D'action
The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Orientations Futures
The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new material, future research might investigate its physical properties and potential applications .
Propriétés
IUPAC Name |
2-[(E)-2-(3-bromo-5-chloro-2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c18-14-8-11(19)7-10(17(14)22)5-6-12-9-16(21)13-3-1-2-4-15(13)20-12/h1-9,22H,(H,20,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPRDFVLDFTOEM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=C(C(=CC(=C3)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=C(C(=CC(=C3)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)

![(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B5465745.png)
![(6E)-2-ethyl-5-imino-6-[[3-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5465748.png)
![3-(benzylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465749.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5465753.png)
![5-[(4-chloro-2-cyclohexylphenoxy)methyl]-1H-tetrazole](/img/structure/B5465766.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5465770.png)
![4-({(2R,5S)-5-[(5-chloropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5465781.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5465787.png)
![2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5465794.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5465802.png)
